N-[2-(2-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine
Overview
Description
“N-[2-(2-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine” is a compound that contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are found in many effective drugs used in the medical field . The compound also contains a fluorophenyl group, which suggests it might have interesting biological activities, as fluorine is often used in drug design to modify the behavior of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole ring, a five-membered ring containing nitrogen and sulfur atoms, and the fluorophenyl group, a phenyl (benzene) ring with a fluorine atom attached .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Thiazoles can undergo a variety of reactions, including electrophilic and nucleophilic substitutions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence of the fluorine atom, which is highly electronegative, and the polarity and hydrogen-bonding capabilities of the molecule .Scientific Research Applications
Antibacterial and Antimicrobial Activities
N-substituted thiazol amine derivatives have shown significant potential in the field of antibacterial and antimicrobial activities. For instance, a study by Uwabagira et al. (2018) synthesized a compound structurally similar to N-[2-(2-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine, demonstrating in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum (Uwabagira, Sarojini, & Poojary, 2018). Similarly, Bhandari and Gaonkar (2016) synthesized a series of N-substituted thiazol-2-amines showing potent anthelmintic and antibacterial activities (Bhandari & Gaonkar, 2016).
Molecular Docking and Enzyme Inhibition
Molecular docking studies of N-substituted thiazol amine derivatives have shown potential as enzyme inhibitors. Babar et al. (2017) conducted a study on N-arylthiazole-2-amines and their derivatives, revealing high percentage inhibition towards α-glucosidase and β-glucosidase enzymes (Babar et al., 2017).
Synthesis and Characterization of Derivatives
The synthesis and characterization of thiazol amine derivatives, including studies on their stability and reactivity, have been widely researched. For instance, El-Emam et al. (2020) synthesized adamantane-1,3,4-thiadiazole hybrid derivatives and conducted a crystallographic and quantum theory of atoms-in-molecules (QTAIM) analysis on them (El-Emam et al., 2020). Additionally, Idhayadhulla et al. (2010) synthesized a new compound, ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate, and provided detailed spectroscopic characterization (Idhayadhulla, Kumar, & Nasser, 2010).
Application in Fluorescence and Detection Techniques
N-substituted thiazol amines have been applied in fluorescence and detection techniques. For example, Lambert et al. (2000) reported on the preparation and spectroscopic study of phenyl-2-thiazoline fluorophores, discussing their potential use in aluminum(III) detection (Lambert et al., 2000).
Antitumor and Antinociceptive Activities
Thiazol amine derivatives have been evaluated for their potential antitumor and antinociceptive activities. Becan and Wagner (2008) synthesized a series of 3-phenylthiazolo[4,5-d]pyrimidine-2-thiones, some of which demonstrated significant antitumor activities in in vitro screenings (Becan & Wagner, 2008). Additionally, Alam et al. (2010) designed and synthesized thiazolo [3,2-a] pyrimidine derivatives, assessing their anti-inflammatory and antinociceptive activities (Alam, Khan, Siddiqui, & Ahsan, 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(2-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2S/c12-10-4-2-1-3-9(10)5-6-13-11-14-7-8-15-11/h1-4H,5-8H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKQQIZQZYSYSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NCCC2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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